RU-SKI 43 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

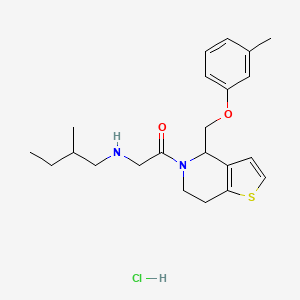

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S.ClH/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18;/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBKLHJLHRGJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RU-SKI 43 Hydrochloride

Introduction

RU-SKI 43 hydrochloride is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat).[1][2] It serves as a critical tool for investigating the role of Hedgehog (Hh) signaling in various biological processes, particularly in oncology. This document provides a detailed overview of its mechanism of action, its effects on cellular signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Hhat

The primary molecular target of RU-SKI 43 is the enzyme Hedgehog acyltransferase (Hhat), a member of the membrane-bound O-acyltransferase (MBOAT) family.[3] Hhat is responsible for the crucial post-translational modification of Sonic Hedgehog (Shh) protein, specifically the N-terminal palmitoylation at its Cys24 residue. This lipid modification is essential for the proper signaling activity of Shh.

RU-SKI 43 directly inhibits the enzymatic activity of Hhat, thereby blocking the covalent attachment of palmitate to the Shh protein.[4] This action prevents the formation of mature, active Shh ligand. Consequently, both autocrine and paracrine Shh signaling pathways are inhibited.[3][4] Kinetic studies have revealed that RU-SKI 43 acts as an uncompetitive inhibitor with respect to the Shh substrate and a noncompetitive inhibitor concerning the palmitoyl-CoA substrate.[1][3][5]

The inhibitor demonstrates high specificity for Hhat. It does not affect other protein acylation processes, such as the palmitoylation of H-Ras or Fyn, the myristoylation of c-Src, or the acylation of Wnt3a by the enzyme Porcupine.[4]

Caption: Core mechanism of RU-SKI 43 action.

Impact on Downstream Signaling Pathways

Inhibition of Hhat by RU-SKI 43 disrupts the canonical Hedgehog pathway at its origin, leading to a reduction in the activation of the downstream transcription factor Gli-1.[1][4] This occurs through a Smoothened-independent, non-canonical signaling mechanism.[1][2] Furthermore, RU-SKI 43 significantly attenuates the activity of the pro-survival Akt and mTOR signaling pathways.[1][2][5] In pancreatic cancer cells, treatment with RU-SKI 43 leads to a marked decrease in the phosphorylation of several key proteins within these cascades.[1][2] This includes:

-

Akt: Reduced phosphorylation at both Thr307 and Ser473 sites.[1]

-

PRAS40, Bad, and GSK-3β: Decreased phosphorylation of these Akt substrates.[1]

-

mTOR and S6 Ribosomal Protein: Diminished phosphorylation, indicating a blockade of the mTOR pathway.[1][5]

Caption: Downstream effects of RU-SKI 43 on signaling.

Quantitative Data Summary

The biological activity of RU-SKI 43 has been quantified across various assays, as summarized below.

| Parameter | Value | Context | Reference |

| IC₅₀ | 850 nM (0.85 µM) | Inhibition of Hedgehog acyltransferase (Hhat) | [1][2][4][6] |

| Kᵢ (uncompetitive) | 7.4 µM | With respect to Shh substrate | [1][3][5] |

| Kᵢ (noncompetitive) | 6.9 µM | With respect to ¹²⁵I-iodo-palmitoylCoA | [1][3][5] |

| Cell Proliferation | 83% decrease | 10 µM in AsPC-1 pancreatic cancer cells over 6 days | [1][2][5] |

| Gli-1 Levels | 40% decrease | 10 µM in AsPC-1 cells over 72 hours | [1][5] |

| Akt/mTOR Pathway | 47-67% decrease in phosphorylation | 10 µM in cells over 48 hours | [1][2] |

| Shh Palmitoylation | Dose-dependent inhibition | 10 or 20 µM in COS-1 cells over 5 hours | [1][2][5] |

| In Vivo Half-life (t₁/₂) | 17 min | In mouse plasma after intravenous administration | [2][5] |

Experimental Protocols

Characterization of RU-SKI 43 involved several key in vitro and cell-based assays.

In Vitro Hhat Palmitoylation Assay

This assay directly measures the enzymatic activity of Hhat and its inhibition by RU-SKI 43.

-

Objective: To quantify the transfer of a radiolabeled palmitoyl (B13399708) group to a Shh substrate.

-

Methodology:

-

Cell membranes are prepared from cells (e.g., COS-1) transfected to express wild-type Hhat. Negative controls include membranes from cells expressing an inactive Hhat mutant (e.g., D339A).[3]

-

Membranes are pre-incubated with RU-SKI 43 or a vehicle control (DMSO).[3]

-

The reaction is initiated by adding the N-terminal fragment of the Sonic Hedgehog protein (ShhN) and ¹²⁵I-iodo-palmitoylCoA. A non-palmitoylatable ShhN mutant (C24A) is used as a further negative control.[3]

-

Following incubation, the reaction products are separated by SDS-PAGE.

-

The incorporation of the radiolabel into the ShhN protein is quantified using autoradiography or phosphorimaging.[3]

-

Caption: Workflow for the in vitro Hhat inhibition assay.

Cell-Based Shh Palmitoylation Assay

This assay validates the inhibitor's activity within a cellular context.

-

Objective: To determine if RU-SKI 43 can inhibit the palmitoylation of Shh by endogenous Hhat in live cells.

-

Methodology:

-

COS-1 cells are co-transfected with plasmids encoding for Shh and HA-tagged Hhat.[5]

-

Transfected cells are treated with varying concentrations of RU-SKI 43 (e.g., 10 µM, 20 µM) for a defined period (e.g., 5 hours).[5]

-

Cells are lysed, and total protein is collected.

-

Protein samples are analyzed by Western Blot using antibodies specific to Shh to detect changes in its modification state or levels.[5]

-

Cell Proliferation Assay

This assay assesses the downstream functional consequences of Hhat inhibition on cancer cell growth.

-

Objective: To measure the effect of RU-SKI 43 on the proliferation of cancer cell lines dependent on Hh signaling.

-

Methodology:

-

Pancreatic cancer cells (e.g., AsPC-1, Panc-1) are seeded in multi-well plates.[5]

-

Cells are treated with a fixed concentration of RU-SKI 43 (e.g., 10 µM) or vehicle control.[5]

-

The treatment is continued for an extended period (e.g., 6 days), with the media and inhibitor replenished every 48 hours.[5]

-

Cell viability or proliferation is measured at the end of the experiment using standard methods such as MTT, crystal violet staining, or cell counting.

-

Paracrine Shh Signaling Assay

This assay evaluates the inhibitor's ability to block cell-to-cell signaling mediated by secreted Shh.

-

Objective: To determine if RU-SKI 43 can block Shh signaling between a Shh-producing cell and a Shh-responsive reporter cell.

-

Methodology:

-

"Sender" cells (e.g., COS-1) are engineered to express and secrete Shh.[3]

-

"Receiver" cells (e.g., C3H10T1/2 fibroblasts), which contain an Shh-responsive reporter system (e.g., alkaline phosphatase), are co-cultured with the sender cells.[3]

-

The co-culture is treated with RU-SKI 43 (e.g., 10 µM) or a vehicle control.[3]

-

After a suitable incubation period, the activity of the reporter gene (alkaline phosphatase) is measured in the receiver cells to quantify the level of Shh signal transduction.[3]

-

References

RU-SKI 43 Hydrochloride: A Technical Guide to a Hedgehog Acyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RU-SKI 43 hydrochloride, a small molecule inhibitor of Hedgehog acyltransferase (HHAT). It details the compound's mechanism of action, inhibitory kinetics, and specificity, supported by quantitative data from key studies. This document includes detailed experimental protocols for assays relevant to its characterization and provides visualizations of the Hedgehog signaling pathway and experimental workflows. While a potent inhibitor of HHAT in vitro, this guide also addresses important considerations regarding its off-target effects in cellular contexts, offering a nuanced perspective for researchers in oncology and developmental biology.

Introduction: Targeting the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular differentiation and proliferation during embryonic development.[1][2][3] While largely quiescent in adults, its aberrant reactivation is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and breast.[2][4][5]

A key step in the activation of the Hh pathway is the N-terminal palmitoylation of the Sonic Hedgehog (Shh) ligand, a post-translational modification catalyzed by the endoplasmic reticulum-resident enzyme Hedgehog acyltransferase (HHAT).[4][6] This lipid modification is essential for the ligand's signaling activity, including its proper secretion and interaction with its receptor, Patched (PTCH).[7] Consequently, HHAT has emerged as an attractive therapeutic target for blocking Hh signaling at its origin.[4][8] RU-SKI 43 is a small molecule inhibitor developed to target this enzymatic activity directly.[8][9]

This compound: Properties and Mechanism of Action

This compound is a potent, cell-permeable inhibitor of HHAT.[10] It belongs to a class of 5-acyl-6,7-dihydrothieno[3,2-c]pyridines identified through high-throughput screening.[8][11]

| Property | Value | Reference |

| IUPAC Name | N-((2-methylbutyl)carbamoylmethyl)-5-(m-tolyloxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carboxamide hydrochloride | N/A |

| Molecular Formula | C22H30N2O2S.HCl | [10] |

| Molecular Weight | 423.01 g/mol | [10][12] |

| CAS Number | 1782573-67-4 | [13] |

| Purity | ≥98% (HPLC) | [10][13] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [13] |

Mechanism of HHAT Inhibition

RU-SKI 43 directly inhibits the enzymatic activity of HHAT, thereby blocking the transfer of palmitate from palmitoyl-CoA to the N-terminal cysteine of the Shh protein (ShhN).[8][10] Kinetic analysis has revealed that RU-SKI 43 acts as an uncompetitive inhibitor with respect to the Shh substrate and a noncompetitive inhibitor with respect to the palmitoyl-CoA substrate.[8][14] This suggests a complex interaction with the enzyme-substrate complex.

By preventing Shh palmitoylation, RU-SKI 43 effectively blocks all downstream signaling events, including both canonical (Smoothened-dependent) and non-canonical pathways.[8][15][16]

Figure 1. Hedgehog signaling pathway showing HHAT-mediated Shh palmitoylation and the inhibitory action of RU-SKI 43.

Quantitative Data and Biological Activity

The inhibitory potency of RU-SKI 43 has been quantified in various biochemical and cellular assays.

| Parameter | Value | Cell Line / System | Comments | Reference(s) |

| HHAT IC50 | 850 nM (0.85 µM) | In vitro biochemical assay | Measures direct inhibition of the enzyme. | [10][13][14][15] |

| Ki (vs. Shh) | 7.4 µM | In vitro kinetic assay | Uncompetitive inhibition. | [8][14] |

| Ki (vs. Iodo-palmitoyl-CoA) | 6.9 µM | In vitro kinetic assay | Noncompetitive inhibition. | [8][14] |

| Cell Proliferation Inhibition | 83% decrease | AsPC-1 pancreatic cancer cells | At 10 µM concentration over 6 days. | [14][15] |

| Gli-1 Level Reduction | 40% decrease | AsPC-1 pancreatic cancer cells | At 10 µM concentration for 72 hours. | [14] |

| Akt/mTOR Pathway | 47-67% decrease in phosphorylation | AsPC-1 pancreatic cancer cells | At 10 µM for 48 hours; affects Akt, PRAS40, Bad, GSK-3β, mTOR, and S6. | [14] |

| In Vivo Half-life (t1/2) | 17 minutes | Mouse plasma (IV administration) | Short half-life limits in vivo applications. | [8][14] |

Specificity and Off-Target Considerations

RU-SKI 43 demonstrates specificity for HHAT over other cellular acyltransferases. Studies have shown it does not inhibit:

-

Porcupine (PORCN): The enzyme responsible for the palmitoleoylation of Wnt proteins.[10][16]

-

H-Ras and Fyn Palmitoylation: Other common palmitoylated proteins.[13][16]

-

c-Src Myristoylation: A different type of lipid modification.[13][16]

However, a critical consideration for researchers is the evidence of off-target cytotoxicity.[11] At concentrations used to inhibit HHAT in cells, RU-SKI 43 can induce cell death through a Hedgehog-independent mechanism.[11] This effect can mask its specific action on the Hh pathway, making it difficult to interpret cellular results.[11] Other compounds from the same chemical series, such as RU-SKI 201, have been shown to be less cytotoxic and may serve as more selective chemical probes for cellular studies.[11]

Experimental Protocols

In Vitro HHAT Palmitoylation Assay

This protocol is adapted from the original studies characterizing RU-SKI 43 and is designed to measure the direct inhibition of HHAT-mediated Shh palmitoylation.

Objective: To quantify the enzymatic activity of HHAT in the presence of an inhibitor using a radiolabeled fatty acid analog.

Materials:

-

Cell membranes from HEK293T cells overexpressing HHAT.

-

Recombinant Sonic Hedgehog N-terminal protein (ShhN).

-

¹²⁵I-iodo-palmitoyl-CoA (radiolabeled substrate).

-

This compound (or other inhibitors) dissolved in DMSO.

-

Assay buffer, stop solution, SDS-PAGE gels, and autoradiography equipment.

Methodology:

-

Pre-incubation: Incubate HHAT-containing cell membranes with RU-SKI 43 (e.g., at 12.5 µM) or DMSO (vehicle control) for 20 minutes at room temperature.

-

Reaction Initiation: Add recombinant ShhN and ¹²⁵I-iodo-palmitoyl-CoA to the pre-incubated mixture to start the reaction.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer with reducing agent).

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, palmitoylated ShhN.

-

Quantification: Measure the band intensity to determine the extent of ShhN palmitoylation and calculate the percent inhibition relative to the DMSO control.

Figure 2. Workflow for the in vitro HHAT palmitoylation inhibition assay.

Cell-Based Hedgehog Signaling Reporter Assay

This assay measures the downstream consequences of HHAT inhibition on Gli-mediated transcription.

Objective: To determine the effect of RU-SKI 43 on the activity of the Hh signaling pathway in living cells.

Materials:

-

Shh-LIGHT2 cells (NIH 3T3 cells stably expressing a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase reporter).[17]

-

Alternatively, cells co-transfected with plasmids for Shh expression, a Gli-responsive Firefly luciferase reporter, and a Renilla luciferase control.[8]

-

This compound and control compounds (e.g., a Smoothened agonist like SAG).

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Methodology:

-

Cell Seeding: Plate Shh-LIGHT2 cells (or transfected cells) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with a dilution series of RU-SKI 43 or control compounds for a specified duration (e.g., 48-72 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the dual-luciferase assay.

-

Luciferase Measurement: Measure Firefly luciferase activity in the cell lysate, followed by Renilla luciferase activity in the same sample using a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for cell viability and transfection efficiency. Calculate the IC50 value by plotting the normalized activity against the logarithm of the inhibitor concentration.

Figure 3. Workflow for the cell-based dual-luciferase reporter assay for Hedgehog pathway activity.

Conclusion

This compound is a foundational tool compound for studying the role of Hedgehog acyltransferase in signaling and disease. It is a potent inhibitor with well-characterized in vitro kinetics, providing a direct means to block Shh lipidation.[8][10] Its use has been instrumental in demonstrating that HHAT is a druggable target in Hh-dependent cancers like pancreatic ductal adenocarcinoma.[10] However, researchers must exercise caution when using RU-SKI 43 in cellular assays due to its potential for off-target cytotoxicity, which can confound results.[11] For cellular studies requiring high specificity, alternative probes from the same class, such as RU-SKI 201, should be considered.[11] Despite its limitations, particularly its short in vivo half-life, RU-SKI 43 remains a valuable reagent for biochemical and mechanistic studies of the Hedgehog pathway.

References

- 1. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of inhibition of hedgehog signaling on cell growth and migration of uveal melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 10. This compound | RU-SKI43 HCl | Tocris Bioscience [tocris.com]

- 11. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axonmedchem.com [axonmedchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

RU-SKI 43 Hydrochloride: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-SKI 43 hydrochloride is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat), a crucial enzyme in the Hedgehog (Hh) signaling pathway. By blocking the palmitoylation of Sonic Hedgehog (Shh) protein, RU-SKI 43 effectively curtails Hh pathway activation, a cascade implicated in various forms of cancer and developmental processes. This technical guide provides an in-depth overview of the chemical structure, a plausible synthetic route, and the mechanism of action of this compound, supported by quantitative data and detailed experimental insights.

Chemical Structure and Properties

This compound is a derivative of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core. Its systematic name is 1-[6,7-dihydro-4-[(3-methylphenoxy)methyl]thieno[3,2-c]pyridin-5(4H)-yl]-2-[(2-methylbutyl)amino]-ethanone, monohydrochloride.[1] The key structural features include the thienopyridine scaffold, a central amide linkage, a secondary amine, and a 3-methylphenoxy side chain.

| Property | Value | Reference |

| CAS Number | 1782573-67-4 | [1] |

| Molecular Formula | C₂₂H₃₀N₂O₂S • HCl | [1] |

| Formula Weight | 423.0 g/mol | [1] |

| SMILES | CC1=CC=CC(OCC2C(C=CS3)=C3CCN2C(CNCC(C)CC)=O)=C1.Cl | [1] |

| IC₅₀ (for Hhat) | 850 nM | [2][3][4][5] |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source. However, based on the general procedures for the synthesis of analogous 5-acyl-6,7-dihydrothieno[3,2-c]pyridine inhibitors, a likely synthetic workflow can be constructed. The synthesis initiates from the core structure, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

A crucial intermediate in the synthesis of related compounds is 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone.[6] The synthesis of this intermediate begins with the release of the free base of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine from its hydrochloride salt, followed by acylation with 2-chloroacetyl chloride.[6]

The subsequent steps to obtain RU-SKI 43 would likely involve:

-

Nucleophilic Substitution: Reaction of the chloroacetyl intermediate with (2-methylbutyl)amine to introduce the secondary amine side chain.

-

Introduction of the Side Chain: A coupling reaction to attach the (3-methylphenoxy)methyl group to the thienopyridine core. This could potentially be achieved through a variety of standard organic chemistry reactions, such as a Williamson ether synthesis or a coupling reaction involving a suitable precursor.

The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.

Plausible Synthetic Workflow

Figure 1: A plausible synthetic workflow for this compound.

Mechanism of Action: Inhibition of Hedgehog Signaling

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of several cancers. A key step in the activation of the Hh pathway is the post-translational modification of the Sonic Hedgehog (Shh) protein, specifically its N-terminal palmitoylation, which is catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[5]

RU-SKI 43 acts as a potent and selective inhibitor of Hhat.[3] By binding to Hhat, RU-SKI 43 prevents the transfer of a palmitoyl (B13399708) group to the N-terminus of Shh. This lack of palmitoylation impairs the secretion and subsequent signaling activity of Shh. Consequently, the downstream signaling cascade, which involves the transmembrane proteins Patched (PTCH) and Smoothened (SMO) and culminates in the activation of Gli transcription factors, is blocked.[6]

Hedgehog Signaling Pathway and Inhibition by RU-SKI 43

Figure 2: The Hedgehog signaling pathway and the inhibitory action of RU-SKI 43.

Biological Activity and Experimental Data

RU-SKI 43 has been shown to effectively inhibit Hh signaling in various cellular and in vitro assays. The following table summarizes key quantitative data on its biological activity.

| Assay | System | Effect | Quantitative Data | Reference |

| Hhat Inhibition | In vitro enzyme assay | Inhibition of Shh palmitoylation | IC₅₀ = 850 nM | [2][3][4][5] |

| Gli-mediated Transcription | NIH 3T3 cells | Inhibition of Gli-luciferase reporter | Significant blockade at 10 µM | [7] |

| Paracrine Shh Signaling | Co-culture of Shh-expressing cells and reporter cells | Reduction of alkaline phosphatase activity | Reduced to baseline at 10 µM | [7] |

| Cell Proliferation | AsPC-1 and Panc-1 pancreatic cancer cells | Decreased cell proliferation | 83% decrease in AsPC-1 cells at 10 µM over 6 days | [2] |

| Shh Palmitoylation in Cells | COS-1 cells | Dose-dependent inhibition | Inhibition observed at 10 and 20 µM | [2] |

| Gli-1 Levels | AsPC-1 cells | Decrease in Gli-1 protein levels | 40% decrease at 10 µM for 72 hours | [2] |

Experimental Protocols

Inhibition of Gli-mediated Transcription in NIH 3T3 Cells: [7]

-

Cell Culture and Transfection: NIH 3T3 cells are cultured under standard conditions. Cells are co-transfected with plasmids encoding for Shh, a Gli-responsive Firefly luciferase reporter, and a Renilla luciferase for normalization.

-

Compound Treatment: Transfected cells are treated with this compound (e.g., at a concentration of 10 µM) or a vehicle control (DMSO).

-

Luciferase Assay: After a defined incubation period, cell lysates are prepared, and the activities of Firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The results are then expressed as a percentage of the activity observed in the vehicle-treated control cells.

Inhibition of Pancreatic Cancer Cell Proliferation: [2]

-

Cell Culture: AsPC-1 or Panc-1 pancreatic cancer cells are seeded in multi-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with this compound (e.g., at 10 µM) or a vehicle control. The treatment is replenished every 48 hours for a total of 6 days.

-

Proliferation Assay: Cell proliferation is assessed using a standard method such as the MTT assay or by direct cell counting at the end of the treatment period.

-

Data Analysis: The number of viable cells in the treated wells is compared to the vehicle-treated control wells to determine the percentage of proliferation inhibition.

Conclusion

This compound is a valuable research tool for studying the Hedgehog signaling pathway and holds potential as a therapeutic lead compound for the treatment of Hh-driven cancers. Its well-defined structure and potent, selective inhibition of Hhat make it a cornerstone for further drug development efforts targeting this critical signaling cascade. The provided information on its synthesis, mechanism of action, and biological activity serves as a comprehensive resource for researchers in the fields of chemical biology, oncology, and drug discovery.

References

- 1. Analysis of chemical and biological features yields mechanistic insights into drug side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

RU-SKI 43 Hydrochloride: A Technical Guide to its Inhibition of Hedgehog Acyltransferase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of RU-SKI 43 hydrochloride against Hedgehog acyltransferase (Hhat), a key enzyme in the Hedgehog (Hh) signaling pathway. The document details the compound's potency, the experimental methodologies used for its characterization, and its impact on the Hh signaling cascade.

Quantitative Data Summary

The inhibitory potency of this compound against Hhat is summarized in the table below. This value is critical for researchers designing experiments to investigate Hh signaling or developing novel therapeutics targeting this pathway.

| Compound | Target | IC50 Value | Assay Type |

| This compound | Hedgehog acyltransferase (Hhat) | 850 nM[1][2] | In vitro palmitoylation assay |

Experimental Protocols

The determination of the IC50 value for this compound against Hhat involves a series of sophisticated biochemical and cell-based assays. Below are representative protocols that form the basis for such characterization.

In Vitro Hhat Palmitoylation Assay

This assay directly measures the enzymatic activity of Hhat and its inhibition by RU-SKI 43.

Objective: To quantify the transfer of a palmitoyl (B13399708) group to a Sonic Hedgehog (Shh) substrate catalyzed by Hhat and determine the concentration of this compound required to inhibit this process by 50%.

Materials:

-

Purified, active Hedgehog acyltransferase (Hhat)

-

Sonic Hedgehog (Shh) N-terminal peptide substrate

-

Palmitoyl-Coenzyme A (Palmitoyl-CoA), which can be radiolabeled (e.g., [³H]palmitoyl-CoA) or fluorescently tagged for detection

-

This compound

-

Assay buffer (e.g., HEPES buffer, pH 7.4, containing appropriate detergents for enzyme stability)

-

Scintillation fluid and counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)

Procedure:

-

Reaction Setup: A master mix is prepared containing the assay buffer, Shh peptide substrate, and Palmitoyl-CoA.

-

Inhibitor Preparation: Serial dilutions of this compound are prepared in the assay buffer.

-

Incubation: The reaction is initiated by adding purified Hhat to the wells of a microplate containing the master mix and the various concentrations of this compound. The plate is then incubated at 37°C for a predetermined time to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped, for example, by adding a quenching solution or by heat inactivation.

-

Detection and Quantification: The amount of palmitoylated Shh peptide is quantified.

-

Radiolabeled Assay: The reaction mixture is spotted onto a membrane that binds the peptide. Unreacted [³H]palmitoyl-CoA is washed away, and the radioactivity on the membrane, corresponding to the palmitoylated Shh, is measured using a scintillation counter.

-

Fluorescent Assay: The fluorescence intensity of the reaction mixture is measured using a plate reader. The assay may be designed such that the fluorescence properties of the tagged palmitoyl-CoA change upon its transfer to the Shh peptide.

-

-

Data Analysis: The percentage of Hhat inhibition is calculated for each concentration of this compound relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Shh Palmitoylation Assay

This assay validates the inhibitory effect of RU-SKI 43 in a cellular context.

Objective: To assess the ability of this compound to inhibit the palmitoylation of Shh in cultured cells.

Materials:

-

Cell line engineered to overexpress both Shh and Hhat (e.g., HEK293T or COS-1 cells)

-

Cell culture medium and supplements

-

Palmitic acid analogue (e.g., a radiolabeled or "clickable" alkyne-tagged version)

-

This compound

-

Lysis buffer

-

Antibodies specific for Shh

-

Protein A/G beads for immunoprecipitation

-

SDS-PAGE gels and Western blotting reagents

-

Phosphorimager or fluorescence imaging system

Procedure:

-

Cell Treatment: Cells are incubated with varying concentrations of this compound for a specified period.

-

Metabolic Labeling: The palmitic acid analogue is added to the cell culture medium, allowing it to be incorporated into newly synthesized proteins, including Shh.

-

Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

-

Immunoprecipitation: The Shh protein is specifically captured from the cell lysate using an anti-Shh antibody and protein A/G beads.

-

Detection: The immunoprecipitated Shh is resolved by SDS-PAGE.

-

Radiolabeled Palmitate: The gel is exposed to a phosphor screen, and the amount of radiolabeled palmitate incorporated into Shh is visualized and quantified.

-

Clickable Palmitate: The gel is treated with a fluorescent azide (B81097) probe that "clicks" onto the alkyne tag of the incorporated palmitate analogue. The fluorescently labeled Shh is then visualized using a fluorescence scanner.

-

-

Analysis: The intensity of the signal corresponding to palmitoylated Shh is measured for each inhibitor concentration and compared to the untreated control to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating Hhat inhibitors.

Caption: Hedgehog signaling pathway and the inhibitory action of RU-SKI 43 on Hhat.

Caption: Experimental workflow for determining the IC50 of Hhat inhibitors.

References

An In-depth Technical Guide to RU-SKI 43 Hydrochloride for Studying Protein Palmitoylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RU-SKI 43 hydrochloride, a selective inhibitor of Hedgehog acyltransferase (Hhat). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this small molecule in the study of protein palmitoylation, particularly its role in the Hedgehog signaling pathway. This document details the mechanism of action, presents key quantitative data in a structured format, and offers detailed experimental protocols for critical assays. Furthermore, it includes mandatory visualizations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of its application.

Introduction to this compound

This compound is a potent and cell-permeable small molecule inhibitor of Hedgehog acyltransferase (Hhat), a key enzyme in the Hedgehog (Hh) signaling pathway. Hhat is a member of the membrane-bound O-acyltransferase (MBOAT) family and is responsible for the N-palmitoylation of Sonic Hedgehog (Shh) protein. This post-translational modification is essential for the proper signaling activity of Shh, which plays a critical role in embryonic development and has been implicated in the progression of various cancers.

By selectively inhibiting Hhat, RU-SKI 43 blocks the attachment of palmitate to Shh, thereby disrupting its signaling function. This makes RU-SKI 43 an invaluable tool for investigating the biochemical and cellular consequences of inhibiting protein palmitoylation and for exploring the therapeutic potential of targeting Hhat in diseases characterized by aberrant Hh signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and effects in various experimental settings.

Table 1: In Vitro Efficacy and Specificity

| Parameter | Value | Substrate(s) | Assay Condition | Reference(s) |

| IC50 | 850 nM | Hhat | In vitro Hhat activity assay | |

| Ki (uncompetitive) | 7.4 µM | Shh | In vitro kinetics analysis | |

| Ki (noncompetitive) | 6.9 µM | 125I-iodo-palmitoylCoA | In vitro kinetics analysis | |

| Specificity | No significant inhibition of Porcupine, H-Ras, or Fyn palmitoylation | Wnt3a, H-Ras, Fyn | Cell-based assays |

Table 2: Cellular Activity and Effects

| Cell Line | Concentration | Incubation Time | Effect | Reference(s) |

| AsPC-1, Panc-1 (pancreatic cancer) | 10 µM | 6 days | 83% decrease in cell proliferation (AsPC-1) | |

| COS-1 (expressing HA-Hhat and Shh) | 10 or 20 µM | 5 hours | Dose-dependent inhibition of Shh palmitoylation | |

| AsPC-1 | 10 µM | 72 hours | 40% decrease in Gli-1 levels | |

| AsPC-1 | 10 µM | 48 hours | 47-67% decrease in phosphorylation of Akt pathway proteins | |

| C3H10T1/2 (co-cultured with Shh-expressing COS-1) | 10 µM | 72 hours | Reduction of alkaline phosphatase activity to baseline |

Table 3: Pharmacokinetics and Potential Off-Target Effects

| Parameter | Value/Observation | Species | Reference(s) |

| Plasma half-life (t1/2) | 17 min | Mouse (IV administration) | |

| Off-target Cytotoxicity | Observed at concentrations relevant for Hhat inhibition, masking Hhat-dependent signaling effects. | Panc-1, MCF-7 | |

| Wnt Signaling Inhibition | ~50% reduction in Wnt signaling, suggested to be an off-target effect. | Mouse TM3 cells |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Hhat Inhibition Assay

This assay directly measures the ability of RU-SKI 43 to inhibit the enzymatic activity of Hhat.

Materials:

-

Purified recombinant Hhat

-

Purified recombinant ShhN (N-terminal fragment of Sonic Hedgehog)

-

¹²⁵I-iodo-palmitoylCoA (or other labeled palmitoyl-CoA analog)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 175 mM NaCl, 1% octylglucoside, 1% glycerol)

-

Reaction Buffer (e.g., 167 mM MES, pH 6.5, 1.7 mM DTT, 0.083% Triton X-100)

-

SDS-PAGE materials and phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, pre-incubate purified Hhat with RU-SKI 43 or DMSO (vehicle control) in Assay Buffer for 20 minutes at room temperature.

-

Add recombinant ShhN to the reaction mixture.

-

Initiate the reaction by adding the Reaction Buffer containing ¹²⁵I-iodo-palmitoylCoA.

-

Incubate the reaction for 30 minutes at room temperature.

-

Stop the reaction by adding 2X SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen.

-

Quantify the incorporation of ¹²⁵I-iodo-palmitate into ShhN using appropriate software.

-

Calculate the percent inhibition of Hhat activity at each concentration of RU-SKI 43 and determine the IC50 value.

Cell-Based Hedgehog Signaling Reporter Assay

This assay assesses the effect of RU-SKI 43 on the Hh signaling pathway in a cellular context.

Materials:

-

NIH 3T3 cells (or other suitable cell line)

-

Plasmids: 8XGliBS-Firefly luciferase reporter, Renilla luciferase control (e.g., pRL-TK), and Shh expression vector.

-

Transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Seed NIH 3T3 cells in a 24-well plate.

-

Co-transfect the cells with the 8XGliBS-Firefly luciferase, Renilla luciferase, and Shh expression plasmids.

-

After 24 hours, treat the confluent cells with various concentrations of this compound or DMSO (vehicle control). A known Hh pathway inhibitor (e.g., LDE225) can be used as a positive control.

-

Incubate the cells for an additional 48 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in luciferase activity relative to the vehicle control to determine the effect of RU-SKI 43 on Hh pathway activation.

Acyl-Resin Assisted Capture (Acyl-RAC) for Palmitoylation Analysis

Acyl-RAC is used to enrich S-palmitoylated proteins. This protocol can be used to determine if RU-SKI 43 treatment alters the palmitoylation status of a protein of interest.

Materials:

-

Cells treated with RU-SKI 43 or vehicle control

-

Lysis Buffer (e.g., 25 mM HEPES, 25 mM NaCl, 1 mM EDTA, pH 7.5, with protease inhibitors)

-

Blocking Buffer (100 mM HEPES, 1 mM EDTA, 2.5% SDS, pH 7.5)

-

Methyl methanethiosulfonate (B1239399) (MMTS)

-

Thiopropyl Sepharose beads

-

Hydroxylamine (B1172632) (NH₂OH) solution (2 M, pH 7.5)

-

Binding Buffer (100 mM HEPES, 1 mM EDTA, 1% SDS, pH 7.5)

-

Elution Buffer (Binding Buffer with 50 mM DTT)

-

SDS-PAGE and Western blot reagents

Procedure:

-

Lyse the treated cells and prepare the protein lysate.

-

Block free thiol groups by adding MMTS to the lysate in Blocking Buffer and incubating at 40°C for 20 minutes with frequent vortexing.

-

Precipitate the proteins with cold acetone (B3395972) and wash the pellet with 70% acetone.

-

Resuspend the protein pellet in Binding Buffer.

-

Divide the sample into two aliquots. To one aliquot, add hydroxylamine to cleave the palmitoyl-thioester bonds. To the other (negative control), add a salt solution (e.g., 2 M NaCl).

-

Incubate both samples with Thiopropyl Sepharose beads for 2-4 hours at room temperature to capture the newly exposed thiols.

-

Wash the beads extensively with Binding Buffer.

-

Elute the captured proteins from the beads using Elution Buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest to compare its palmitoylation status between RU-SKI 43-treated and control samples.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound.

Hedgehog Signaling Pathway

Caption: Hedgehog signaling pathway and the inhibitory action of RU-SKI 43.

Experimental Workflow for Studying Protein Palmitoylation

Caption: Workflow for investigating RU-SKI 43's effect on palmitoylation.

initial characterization of RU-SKI 43 as a research compound

Introduction

RU-SKI 43 is a small molecule compound identified as a potent and selective inhibitor of Hedgehog acyltransferase (Hhat).[1][2] Hhat is a crucial enzyme responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) protein, a post-translational modification essential for efficient Shh signaling.[2][3][4] The aberrant activation of the Hedgehog signaling pathway is implicated in the development and progression of various cancers, making Hhat a compelling therapeutic target.[2][3][5] This document provides a comprehensive technical overview of the initial characterization of RU-SKI 43 as a research compound, detailing its mechanism of action, biochemical properties, and effects in cellular models. It is important to note that while RU-SKI 43 was a pioneering Hhat inhibitor, subsequent research has revealed off-target cytotoxic effects, leading to the development of more selective probes like RU-SKI 201.[3][6][7] Therefore, results obtained using RU-SKI 43 should be interpreted with caution.[3][6]

Mechanism of Action

RU-SKI 43 exerts its biological effects through the direct inhibition of Hhat, thereby blocking the palmitoylation of Shh.[2][8] This inhibition disrupts both autocrine and paracrine Shh signaling.[5] Kinetic analysis has revealed that RU-SKI 43 acts as an uncompetitive inhibitor with respect to Shh and a noncompetitive inhibitor with respect to palmitoyl-CoA.[1][8] The inhibition of Hhat by RU-SKI 43 leads to a reduction in the activation of Gli1, a key downstream transcription factor in the Hedgehog pathway.[1][8] This effect is observed in a Smoothened (Smo)-independent manner, indicating that RU-SKI 43 acts upstream of Smo activation.[1][8] Furthermore, RU-SKI 43 has been shown to decrease the activity of the Akt and mTOR signaling pathways.[1][9]

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of RU-SKI 43.

| Parameter | Value | Species/System | Reference |

| IC50 | 850 nM | In vitro Hhat assay | [1][9] |

| Ki (vs. Shh) | 7.4 µM | In vitro kinetics | [1][8] |

| Ki (vs. Palmitoyl-CoA) | 6.9 µM | In vitro kinetics | [1][8] |

| Caption: In vitro inhibitory activity of RU-SKI 43 against Hedgehog acyltransferase. |

| Cell Line | Effect | Concentration | Duration | Reference |

| AsPC-1 | 83% decrease in cell proliferation | 10 µM | 6 days | [1] |

| Panc-1 | Strong decrease in cell proliferation | 10 µM | 6 days | [1] |

| AsPC-1 | 40% decrease in Gli-1 levels | 10 µM | 72 hours | [1] |

| AsPC-1 | 47-67% decrease in Akt pathway protein phosphorylation | 10 µM | 48 hours | [1] |

| COS-1 | Dose-dependent inhibition of Shh palmitoylation | 10 or 20 µM | 5 hours | [1] |

| Caption: Cellular effects of RU-SKI 43 in various cancer cell lines. |

| Parameter | Value | Species | Administration | Reference |

| Half-life (t1/2) | 17 min | Mouse | IV | [8][9] |

| Caption: Pharmacokinetic parameter of RU-SKI 43. |

Experimental Protocols

In Vitro Hhat Palmitoylation Assay

The in vitro activity of RU-SKI 43 was determined using an assay that measures the incorporation of radiolabeled palmitate onto a recombinant ShhN protein.[8]

-

Enzyme Source: Membranes from cells overexpressing wild-type Hhat were used as the source of the enzyme.[8]

-

Substrates: Recombinant ShhN protein and 125I-iodo-palmitoyl-CoA were used as substrates.[8]

-

Reaction: Hhat-containing membranes were pre-incubated with RU-SKI 43 or DMSO (vehicle control) before the addition of ShhN and 125I-iodo-palmitoyl-CoA.[8]

-

Detection: The reaction products were resolved by SDS-PAGE, and the incorporation of the radiolabel into ShhN was quantified by autoradiography.[8]

Cell-Based Shh Signaling Reporter Assay

The effect of RU-SKI 43 on the Hedgehog signaling pathway in cells was assessed using a Gli-responsive luciferase reporter assay.[8]

-

Cell Line: NIH 3T3 cells were co-transfected with plasmids encoding Shh, a Gli-responsive Firefly luciferase reporter, and a Renilla luciferase for normalization.[8]

-

Treatment: Transfected cells were treated with RU-SKI 43 or DMSO.[8]

-

Measurement: Luciferase activity was measured using a dual-luciferase reporter assay system. The ratio of Firefly to Renilla luciferase activity was calculated to determine the effect on Gli-dependent transcription.[8]

Paracrine Shh Signaling Assay

A co-culture system was used to evaluate the impact of RU-SKI 43 on paracrine Hedgehog signaling.[8]

-

Cell Lines: COS-1 cells expressing Shh and Hhat were co-cultured with C3H10T1/2 cells, a Shh-reporter cell line that produces alkaline phosphatase (AP) in response to Shh.[8]

-

Treatment: The co-cultured cells were treated with RU-SKI 43 or DMSO.[8]

-

Measurement: AP activity in the C3H10T1/2 cells was measured as an indicator of paracrine Shh signaling.[8]

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mskcc.org [mskcc.org]

- 6. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Impact of RU-SKI 43 Hydrochloride on Gli-Mediated Transcription: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RU-SKI 43 hydrochloride, a potent and selective inhibitor of Hedgehog acyltransferase (Hhat). It explores the compound's mechanism of action and its subsequent effects on the Hedgehog (Hh) signaling pathway, with a specific focus on the inhibition of Gli-mediated transcription. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and experimental designs.

Core Mechanism of Action: Inhibition of Hhat and Suppression of Hedgehog Signaling

This compound is a cell-permeable small molecule that functions as a potent and selective inhibitor of Hedgehog acyltransferase (Hhat).[1][2] Hhat is a crucial enzyme in the Hedgehog signaling pathway, responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) protein. This lipid modification is essential for the proper signaling activity of Shh. By inhibiting Hhat, this compound effectively blocks Shh palmitoylation, thereby preventing the activation of the Hh pathway and the subsequent downstream activation of Gli-mediated transcription.[1][3][4] This inhibitory action has been shown to reduce the activation of Gli1 and curb the proliferation of cancer cells, such as those in pancreatic cancer.[1][5]

The inhibitory effect of RU-SKI 43 is specific to Hhat. Studies have demonstrated that it does not affect the palmitoylation of other proteins like H-Ras or Fyn, nor does it impact the myristoylation of c-Src or the acylation of Wnt3a.[1][3] This specificity highlights its potential as a targeted therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the inhibitory effects of this compound.

| Parameter | Value | Target | Notes | Reference |

| IC50 | 850 nM (0.85 µM) | Hedgehog acyltransferase (Hhat) | In vitro inhibition of Hhat activity. | [1][2][5] |

| Ki (vs. Shh) | 7.4 µM | Hhat | Uncompetitive inhibitor with respect to Shh. | [2][5] |

| Ki (vs. 125I-iodo-palmitoylCoA) | 6.9 µM | Hhat | Noncompetitive inhibitor with respect to palmitoyl-CoA. | [2][5] |

Table 1: In Vitro Inhibitory Constants of this compound

| Cell Line | Concentration | Duration | Effect | Metric | Reference |

| AsPC-1 | 10 µM | 72 hours | 40% decrease | Gli-1 levels | [2][5] |

| AsPC-1 | 10 µM | 6 days | 83% decrease | Cell proliferation | [2][5] |

| Panc-1 | 10 µM | 6 days | Strong decrease | Cell proliferation | [2][5] |

| AsPC-1 | 10 µM | 48 hours | 47-67% decrease | Phosphorylation of Akt, PRAS40, Bad, GSK-3β | [2][5] |

| COS-1 (Shh & Hhat expressing) co-cultured with C3H10T1/2 | 10 µM | Not Specified | Reduction to baseline | Alkaline phosphatase activity (paracrine signaling) | [3] |

| NIH 3T3 (Shh-transfected) | 10 µM | Not Specified | Blocked activation | Gli-responsive luciferase reporter | [3] |

Table 2: Cellular Effects of this compound

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Canonical Hedgehog signaling pathway leading to Gli-mediated transcription.

Caption: Inhibition of Hhat by RU-SKI 43 prevents Shh palmitoylation.

Caption: Workflow for assessing Gli-mediated transcription using a luciferase assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the effects of this compound.

Gli-Responsive Luciferase Reporter Assay

This assay is used to quantify the effect of RU-SKI 43 on the transcriptional activity of Gli proteins in a cellular context.

-

Cell Line: NIH 3T3 cells are commonly used for this assay.[3]

-

Plasmids:

-

An expression vector for Sonic Hedgehog (Shh).

-

A reporter plasmid containing multiple Gli-binding sites (e.g., 8XGliBS) upstream of a Firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.[3]

-

-

Procedure:

-

Seed NIH 3T3 cells in appropriate multi-well plates and grow to a suitable confluency.

-

Co-transfect the cells with the Shh expression vector, the Gli-responsive Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After allowing for plasmid expression (typically 24 hours), treat the confluent cells with the experimental compounds. This includes a vehicle control (DMSO), this compound (e.g., at 10 µM), and potentially other known Hedgehog pathway inhibitors like LDE225 (a Smoothened inhibitor) as a positive control for pathway inhibition.[3]

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lyse the cells using a passive lysis buffer.

-

Measure the Firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

For each sample, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity (FL/RL).

-

Normalize the FL/RL ratios of the treated samples to the FL/RL ratio of the DMSO-treated control samples. The results are typically expressed as a fold change or percentage of inhibition of Gli-mediated transcription.[3]

-

Paracrine Hedgehog Signaling Assay

This assay assesses the effect of RU-SKI 43 on the ability of Shh-producing cells to activate the Hedgehog pathway in neighboring reporter cells.

-

Cell Lines:

-

Procedure:

-

Co-culture the Shh- and Hhat-expressing COS-1 cells with the C3H10T1/2 reporter cells.

-

Treat the co-cultured cells with either DMSO (vehicle control) or this compound (e.g., at 10 µM).[3]

-

Incubate the cells to allow for paracrine signaling to occur.

-

Measure the alkaline phosphatase (AP) activity in the C3H10T1/2 cells. This can be done using a colorimetric or chemiluminescent substrate for AP.

-

-

Data Analysis:

-

Compare the AP activity in the RU-SKI 43-treated co-cultures to that in the DMSO-treated co-cultures. A reduction in AP activity indicates inhibition of paracrine Shh signaling.[3]

-

Cell Proliferation/Viability Assay

This assay determines the impact of RU-SKI 43 on the growth and viability of cancer cell lines that are dependent on Hedgehog signaling.

-

Cell Lines: Pancreatic cancer cell lines such as AsPC-1 and Panc-1 are suitable models.[2][5]

-

Procedure:

-

Seed the cancer cells in multi-well plates at a low density.

-

Allow the cells to adhere and begin to proliferate.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

Incubate the cells for an extended period, typically several days (e.g., 6 days).[2][5]

-

At the end of the incubation period, quantify cell proliferation or viability using a standard method such as:

-

MTS/MTT assay, which measures mitochondrial metabolic activity.

-

Crystal violet staining, which stains the total biomass.

-

Direct cell counting using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Normalize the viability of the treated cells to the vehicle-treated control cells.

-

The results can be presented as a percentage of inhibition of cell proliferation or used to calculate an EC50 value for cytotoxicity.[6]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting GLI Transcription Factors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for RU-SKI 43 Hydrochloride: A Selective Hedgehog Acyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-SKI 43 hydrochloride is a potent and selective cell-permeable inhibitor of Hedgehog acyltransferase (Hhat).[1] It functions by blocking the N-terminal palmitoylation of Sonic Hedgehog (Shh), a critical step for Shh signaling.[1][2] The compound has an IC₅₀ of 850 nM for Hhat.[1][3] this compound has been shown to reduce Gli-1 activation, a key transcription factor in the Hedgehog pathway, through a Smoothened-independent, non-canonical signaling mechanism.[3][4] Furthermore, it has demonstrated anti-cancer activity by attenuating the proliferation of pancreatic cancer cells and decreasing the activity of the Akt and mTOR pathways.[1][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments.

Note of Caution: Some studies have indicated that RU-SKI 43 can exhibit off-target cytotoxicity. Therefore, it is crucial to include appropriate controls and carefully interpret results, considering potential effects independent of Hhat inhibition.[2][5]

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference(s) |

| Hhat IC₅₀ | 850 nM | - | [1][3] |

| Shh Binding Ki | 7.4 µM (uncompetitive) | - | [4][6] |

| ¹²⁵I-iodo-palmitoylCoA Binding Ki | 6.9 µM (noncompetitive) | - | [4][6] |

Cellular Effects of this compound

| Experiment | Cell Line(s) | Concentration | Incubation Time | Observed Effect | Reference(s) |

| Cell Proliferation | AsPC-1, Panc-1 | 10 µM | 6 days | 83% decrease in AsPC-1 cell proliferation | [4][6] |

| Shh Palmitoylation | COS-1 | 10 or 20 µM | 5 hours | Dose-dependent inhibition | [4][6] |

| Gli-1 Levels | AsPC-1 | 10 µM | 72 hours | 40% decrease | [4][6] |

| Akt/mTOR Pathway Phosphorylation | AsPC-1 | 10 µM | 48 hours | 47-67% decrease in phosphorylation of Akt, PRAS40, Bad, GSK-3β, mTOR, and S6 | [4][6] |

| Paracrine Shh Signaling | COS-1 and C3H10T1/2 co-culture | 10 µM | 72 hours | Reduction of alkaline phosphatase activity to baseline | [4] |

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

Caption: Mechanism of this compound in the Hedgehog signaling pathway.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Cell Proliferation Assay

This protocol is a general guideline and should be optimized for your specific cell line.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet solution

-

Solubilization buffer (for MTT assay) or 10% acetic acid (for Crystal Violet assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for the desired time period (e.g., 6 days, with drug replenishment every 48 hours).[4]

-

Assay:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.

-

Crystal Violet Assay: Gently wash the cells with PBS. Fix the cells with 10% formalin for 15 minutes. Stain with 0.5% Crystal Violet solution for 20 minutes. Wash thoroughly with water and air dry. Solubilize the dye with 10% acetic acid and read the absorbance at 590 nm.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Western Blot Analysis for Akt/mTOR Pathway

Materials:

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-S6, anti-total-S6, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 48 hours).[4]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein samples, add Laemmli buffer, and boil. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Gli-1 Reporter Assay

Materials:

-

Cell line suitable for transfection (e.g., NIH 3T3)

-

Gli-responsive firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with this compound (e.g., 10 µM) or vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in control cells.

Shh Palmitoylation Assay

This is an advanced protocol that may require specialized reagents and equipment.

Materials:

-

COS-1 cells

-

Plasmids encoding HA-tagged Hhat and Shh

-

Transfection reagent

-

This compound

-

¹²⁵I-iodo-palmitate (radiolabeled palmitate analog)

-

Cell lysis buffer

-

Anti-Shh antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and phosphorimager system

Procedure:

-

Cell Culture and Transfection: Culture COS-1 cells and co-transfect them with plasmids encoding HA-Hhat and Shh.

-

Treatment: Treat the cells with this compound (e.g., 10 or 20 µM) or vehicle control for 5 hours.[4]

-

Radiolabeling: During the last 2-4 hours of treatment, label the cells with ¹²⁵I-iodo-palmitate.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate Shh using an anti-Shh antibody and Protein A/G agarose beads.

-

Analysis: Wash the immunoprecipitates and analyze them by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen to detect the radiolabeled, palmitoylated Shh.

-

Data Analysis: Quantify the band intensity to determine the level of Shh palmitoylation in treated versus control cells. A parallel Western blot for total Shh can be performed as a loading control.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for RU-SKI 43 Hydrochloride in Luciferase Reporter Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

RU-SKI 43 hydrochloride is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat).[1][2][3] Hhat is a crucial enzyme responsible for the palmitoylation of Sonic Hedgehog (Shh), a post-translational modification essential for its signaling activity.[4][5] By inhibiting Hhat, RU-SKI 43 effectively blocks the Shh signaling pathway, which plays a critical role in embryonic development and is aberrantly activated in various cancers.[4][6][7] Luciferase reporter assays are a widely used method to study the activity of signaling pathways, and in this context, they can be employed to quantify the inhibitory effect of RU-SKI 43 on the Shh pathway by measuring the expression of a luciferase gene under the control of a Gli-responsive promoter.

This document provides detailed application notes and protocols for utilizing this compound in a luciferase reporter assay to investigate its impact on the Hedgehog signaling pathway.

Mechanism of Action:

RU-SKI 43 acts as an uncompetitive inhibitor with respect to Shh and a noncompetitive inhibitor with respect to palmitoyl-CoA.[8] It specifically inhibits the N-terminal palmitoylation of Shh by Hhat, a critical step for efficient Shh signaling.[4][6] This inhibition prevents the proper processing and secretion of Shh, leading to a downstream blockade of the signaling cascade that involves the Patched (Ptch) and Smoothened (Smo) receptors, ultimately suppressing the activation of Gli transcription factors.[4] Consequently, the transcription of Gli target genes, which can be monitored by a luciferase reporter, is reduced. It has also been reported that RU-SKI 43 can decrease the activity of the Akt and mTOR signaling pathways.[1][2]

Data Presentation:

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target | Reference |

| IC50 | 850 nM | Hhat | [1][2][3] |

| Ki (vs. Shh) | 7.4 μM | Hhat | [1][8] |

| Ki (vs. 125I-iodo-palmitoylCoA) | 6.9 μM | Hhat | [1][8] |

Table 2: Cellular Activity of this compound

| Cell Line | Concentration | Effect | Reference |

| NIH 3T3 | 10 μM | Blocks Gli activation | [8] |

| AsPC-1 | 10 μM | 40% decrease in Gli-1 levels (72 hours) | [1] |

| AsPC-1 | 10 μM | 83% decrease in cell proliferation (6 days) | [1][2] |

| Panc-1 | 10 μM | Strong decrease in cell proliferation (6 days) | [1][2] |

| COS-1 expressing Shh and Hhat | 10-20 μM | Dose-dependent inhibition of Shh palmitoylation (5 hours) | [1][2] |

Experimental Protocols:

Protocol 1: Dual-Luciferase Reporter Assay to Measure Inhibition of Shh Signaling

This protocol is designed to quantify the effect of RU-SKI 43 on the Shh signaling pathway using a dual-luciferase reporter system. A Gli-responsive firefly luciferase reporter is used to measure the pathway activity, and a constitutively expressed Renilla luciferase is used for normalization of transfection efficiency and cell viability.

Materials:

-

This compound (stored as a stock solution in DMSO)

-

Mammalian cell line responsive to Shh signaling (e.g., NIH 3T3, Shh-LIGHT2 cells)

-

Gli-responsive firefly luciferase reporter plasmid (e.g., 8xGliBS-luc)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Shh expression plasmid (if the cell line does not endogenously express Shh)

-

Transfection reagent

-

Cell culture medium and supplements

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the cells at 37°C in a 5% CO2 incubator overnight.

-

-

Transfection:

-

Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and, if necessary, the Shh expression plasmid.

-

Incubate the cells for 24 hours.

-

-

Treatment with RU-SKI 43:

-

Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 1 nM to 10 µM is recommended. Include a DMSO-only control.

-

Remove the transfection medium and add the medium containing the different concentrations of RU-SKI 43 or DMSO.

-

Incubate the cells for an additional 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells by adding 1X passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of RU-SKI 43 to generate a dose-response curve and determine the IC50 value.

-

Cautionary Note: Studies have indicated that RU-SKI 43 may exhibit off-target cytotoxicity at concentrations used for Hhat inhibition.[6] It is crucial to perform cell viability assays (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed decrease in luciferase activity is not due to a general cytotoxic effect. A related compound, RUSKI-201, has been suggested as a more selective probe with fewer off-target effects.[6]

Visualizations:

Figure 1: Signaling Pathway of RU-SKI 43 Inhibition

Caption: Inhibition of Hhat by RU-SKI 43 blocks Shh palmitoylation and signaling.

Figure 2: Experimental Workflow for Luciferase Reporter Assay

Caption: Step-by-step workflow of the dual-luciferase reporter assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | RU-SKI43 HCl | Tocris Bioscience [tocris.com]

- 4. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sloankettering.edu [sloankettering.edu]

- 8. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Palmitoylation Assay with RU-SKI 43 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein palmitoyylation, a reversible post-translational lipid modification, plays a critical role in regulating protein localization, stability, and interaction with other proteins.[1] This process is integral to numerous cellular signaling pathways, and its dysregulation has been implicated in various diseases, including cancer.[1][2] The Hedgehog (Hh) signaling pathway, a key regulator of embryonic development, is heavily reliant on the palmitoyylation of the Sonic Hedgehog (Shh) protein.[3] This modification is catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[3][4] Inhibition of Hhat presents a promising therapeutic strategy for cancers driven by aberrant Hh signaling.[5]

RU-SKI 43 hydrochloride is a potent and selective small molecule inhibitor of Hhat.[6][7] It has been shown to block the palmitoyylation of Shh, thereby inhibiting downstream signaling and reducing cancer cell proliferation.[5][6] These application notes provide detailed protocols for an in vitro palmitoylation assay to evaluate the activity of Hhat and the inhibitory potential of compounds like this compound.

Data Presentation

Inhibitor Profile: this compound

| Parameter | Value | Substrate(s) | Assay Type | Reference(s) |

| IC50 | 850 nM | Purified Hhat | In vitro Hhat enzymatic assay | [6][7][8] |

| Ki (Shh) | 7.4 µM | Shh | In vitro Hhat enzymatic assay | [6][9] |

| Ki (125I-iodo-palmitoylCoA) | 6.9 µM | 125I-iodo-palmitoylCoA | In vitro Hhat enzymatic assay | [6][9] |

Cellular Activity of RU-SKI 43

| Assay | Cell Line | Concentration(s) | Time | Result | Reference(s) |

| Shh Palmitoylation | COS-1 cells expressing HA-Hhat and Shh | 10 or 20 µM | 5 hours | Dose-dependent inhibition of Shh palmitoylation. | [9][10] |

| Cell Proliferation | AsPC-1 and Panc-1 pancreatic cancer cells | 10 µM | 6 days | Strongly decreased cell proliferation (83% in AsPC-1 cells). | [6][10] |

| Gli-1 Levels | AsPC-1 cells | 10 µM | 72 hours | 40% decrease in Gli-1 levels. | [9][10] |

| Akt/mTOR Pathway | AsPC-1 cells | 10 µM | 48 hours | Decreased phosphorylation (47-67%) of Akt, PRAS40, Bad, GSK-3β, mTOR, and S6. | [6][9] |

Signaling Pathway

The Hedgehog signaling pathway is initiated by the secretion of the Shh ligand. For Shh to become fully active, it must undergo post-translational modifications, including N-terminal palmitoylation by Hhat.[4][11] This lipid modification is crucial for the subsequent interaction of Shh with its receptor, Patched (PTCH1). In the absence of Shh, PTCH1 inhibits Smoothened (SMO), a G protein-coupled receptor. Upon binding of palmitoylated Shh to PTCH1, the inhibition of SMO is relieved, leading to the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell growth and proliferation.[11] this compound acts by directly inhibiting Hhat, thereby preventing Shh palmitoyylation and blocking the entire downstream signaling cascade.[12]

Caption: Hedgehog signaling pathway and the inhibitory action of RU-SKI 43.

Experimental Protocols

In Vitro Hhat Enzymatic Assay (Fluorescent Method)

This protocol is adapted from a direct, fluorescent in vitro assay to monitor Hhat activity.[1][3] It utilizes a fluorescently labeled fatty acyl-CoA donor substrate and a Sonic hedgehog (Shh) peptide recipient substrate.

Materials:

-

Purified Hhat enzyme

-

Sonic hedgehog (Shh) peptide substrate (e.g., a peptide containing the first 10-11 N-terminal amino acids of mature Shh)[4]

-

NBD-palmitoyl-CoA (fluorescently labeled fatty acyl-CoA)

-

This compound

-

Reaction Buffer (e.g., 167 mM MES, pH 6.5, 0.083% (w/v) OG, 1 mM DTT added fresh)[3]

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Prepare solutions of purified Hhat, Shh peptide, and NBD-palmitoyl-CoA in reaction buffer.

-

-

Assay Setup:

-